![molecular formula C24H26ClN5O3 B2828301 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide CAS No. 887224-00-2](/img/structure/B2828301.png)

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of triazoloquinazoline, a class of heterocyclic compounds . Triazoles, including triazoloquinazolines, are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

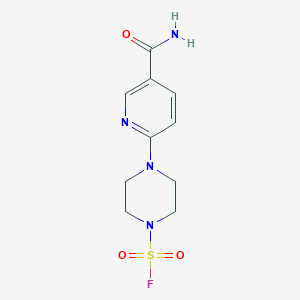

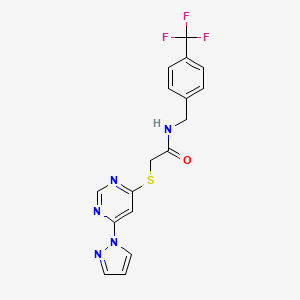

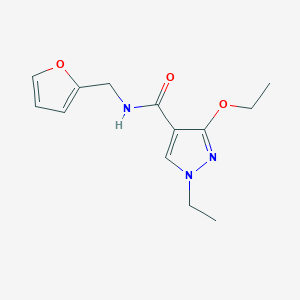

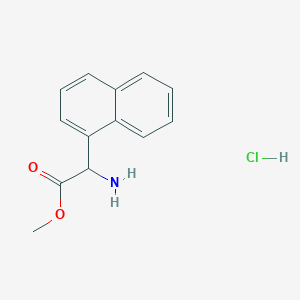

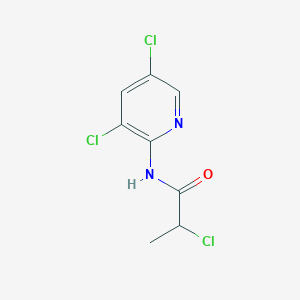

Molecular Structure Analysis

The molecular structure of this compound, like other triazoloquinazolines, includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structural properties would need to be determined through spectroscopic methods (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and the conditions under which it is used. As a derivative of triazoloquinazoline, it may undergo reactions typical of this class of compounds .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Structural Analysis

Research on compounds structurally related to 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide focuses on the synthesis, structural analysis, and potential applications in various fields, including medicinal chemistry. These compounds are part of a broader class of heterocyclic compounds that have been explored for their diverse biological activities and chemical properties.

One study describes the reactions of anthranilamide with isocyanates leading to the synthesis of novel oxazolo and oxazino derivatives of quinazolinones. These synthetic pathways offer insights into the facile creation of complex molecules potentially related to the compound , showcasing the versatility of such structures in chemical synthesis (J. Chern et al., 1988).

Another pivotal area of research involves the structure-activity relationship of triazoloquinazoline adenosine antagonists. These studies delve into the modifications of the quinazoline nucleus to enhance selectivity and affinity for adenosine receptors, suggesting potential therapeutic applications (J. Francis et al., 1988).

Moreover, the synthesis, crystal structure, and molecular docking of specific triazoloquinazolinone derivatives have been explored, revealing their favorable interactions with proteins such as SHP2. This indicates their potential in drug development and the study of protein-ligand interactions (Qing-mei Wu et al., 2022).

Pharmacological and Biological Applications

Several studies focus on the pharmacological applications of triazoloquinazolinones, including their binding activity to benzodiazepine receptors and potential as H1-antihistaminic agents. These findings suggest the relevance of such compounds in developing new therapeutic agents (J. Francis et al., 1991).

Antibacterial and antifungal activities of new pyrazoline and pyrazole derivatives, including those containing the triazoloquinazoline moiety, have been reported, indicating the potential use of these compounds in combating microbial infections (S. Y. Hassan, 2013).

Zukünftige Richtungen

Given the diverse biological activities of triazoloquinazoline derivatives, future research could explore the potential of this compound in various therapeutic applications. For instance, it could be investigated for its antimicrobial, antioxidant, and antiviral potential . Additionally, its potential as an anticancer agent could be further explored .

Eigenschaften

IUPAC Name |

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O3/c1-2-33-15-7-14-26-22(31)13-12-21-27-28-24-29(16-17-8-3-5-10-19(17)25)23(32)18-9-4-6-11-20(18)30(21)24/h3-6,8-11H,2,7,12-16H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKALGHMOASCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2828219.png)

![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2828221.png)

![3-(2-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828224.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828227.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2828231.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2828233.png)

![1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2828238.png)